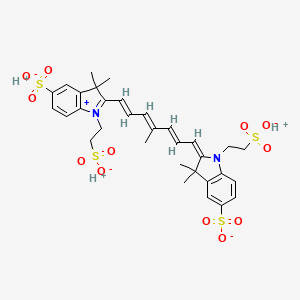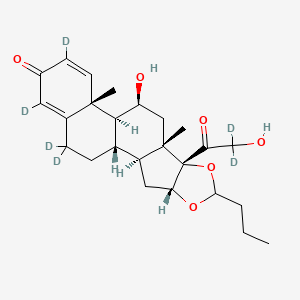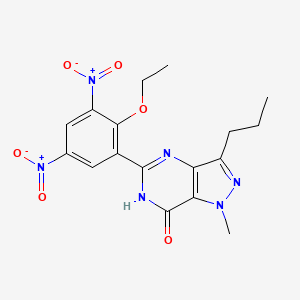![molecular formula C40H72O4SSi2 B582774 [(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane CAS No. 170081-46-6](/img/structure/B582774.png)
[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane is a complex organic compound derived from Vitamin D2 This compound is characterized by the presence of tert-butyldimethylsilyl groups, which are commonly used as protecting groups in organic synthesis The compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Biochemical Analysis
Biochemical Properties
The (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct, as a derivative of Vitamin D2, may interact with various enzymes, proteins, and other biomoleculesVitamin D2 itself is known to interact with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression in response to Vitamin D .
Cellular Effects
Vitamin D2, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Vitamin D2 is known to bind to the VDR, leading to changes in gene expression . This compound may have similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Vitamin D2 is known to have long-term effects on cellular function
Dosage Effects in Animal Models
Vitamin D2 is known to have dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Vitamin D2 is known to be involved in several metabolic pathways, including the synthesis of calcitriol, the active form of Vitamin D .
Transport and Distribution
Vitamin D2 is known to be transported in the blood bound to the Vitamin D-binding protein .
Subcellular Localization
Vitamin D2 and its metabolites are known to localize to the nucleus, where they bind to the VDR and influence gene expression .
Preparation Methods
The synthesis of (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct involves multiple steps. The initial step typically involves the protection of the hydroxyl groups of Vitamin D2 using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the sulfonyl group, which can be achieved using reagents like sulfonyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific groups within the molecule.
Deprotection: The tert-butyldimethylsilyl groups can be removed using fluoride sources like tetrabutylammonium fluoride to yield the free hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to the metabolism of Vitamin D2 and its derivatives, providing insights into their biological roles and mechanisms of action.
Medicine: Research into the compound’s potential therapeutic effects, including its role in calcium homeostasis and bone health, is ongoing. It may also be investigated for its potential anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes, particularly those requiring specific stereochemistry.
Mechanism of Action
The mechanism of action of (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes involved in the metabolism of Vitamin D2, influencing calcium and phosphate homeostasis. It may also interact with nuclear receptors, such as the Vitamin D receptor, to regulate gene expression and cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct can be compared with other similar compounds, such as:
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D3 SO2 Adduct: Similar in structure but derived from Vitamin D3.
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO3 Adduct: Contains a sulfonate group instead of a sulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72O4SSi2/c1-27(2)28(3)18-19-29(4)34-20-21-35-30(17-16-22-40(34,35)11)23-37-32-24-31(43-46(12,13)38(5,6)7)25-36(33(32)26-45(37,41)42)44-47(14,15)39(8,9)10/h18-19,23,27-29,31,34-37H,16-17,20-22,24-26H2,1-15H3/b19-18+,30-23+/t28-,29?,31+,34+,35-,36-,37?,40+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDIKJKJPJTORF-FVNFKVNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/C(C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CS3(=O)=O)[C@H](C[C@@H](C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72O4SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)


![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)

![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)
